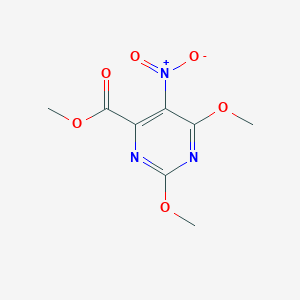
tert-Butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Key Intermediate in Medicinal Chemistry Synthesis : tert-Butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of biologically active compounds, including Vandetanib and crizotinib. These compounds undergo multiple-step synthesis processes involving acylation, sulfonation, substitution, and other chemical reactions to achieve the desired structural and functional characteristics (Wang et al., 2015) (Kong et al., 2016).
X-ray Crystallography for Structural Insights : X-ray studies have revealed the detailed molecular structure of this compound derivatives, providing insights into their molecular packing and hydrogen bonding interactions in the crystal structure. This knowledge is essential for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).
Building Block for Enantiopure Compounds : Derivatives of this compound serve as versatile building blocks for the synthesis of enantiopure compounds. These derivatives are used to create complex molecular structures with high stereoselectivity, making them valuable for the synthesis of pharmaceuticals and other biologically active molecules (Marin et al., 2004).
Chemical Characterization and Optimization
Molecular Characterization : Advanced analytical techniques, such as 1H NMR, ESI-MS, and X-ray diffraction, are employed to confirm the structures of synthesized this compound derivatives. This rigorous characterization ensures the purity and correctness of the synthesized compounds, which is critical for their subsequent applications (Ya-hu, 2010) (Mamat et al., 2012).
Optimization of Synthetic Methods : Researchers continually seek to optimize the synthetic methods for this compound derivatives to increase yields, reduce reaction steps, and enhance the overall efficiency of the synthesis process. These optimizations contribute to the scalability and industrial feasibility of producing these compounds (Zhang et al., 2018).
Applications in Medicinal Chemistry
- Synthesis of Small Molecule Anticancer Drugs : Certain derivatives of this compound serve as important intermediates in the synthesis of small molecule anticancer drugs. The structural features of these intermediates are essential for the development of drugs targeting specific cellular pathways involved in cancer progression (Zhang et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 4-[[(2-aminoacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCYXUVHHDCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

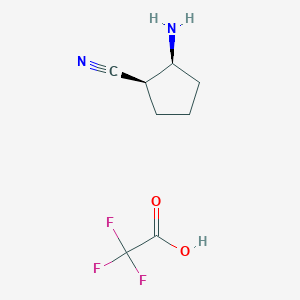
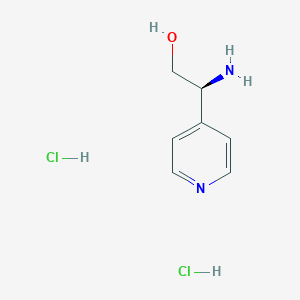
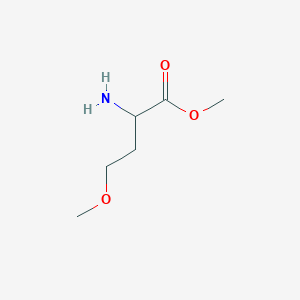
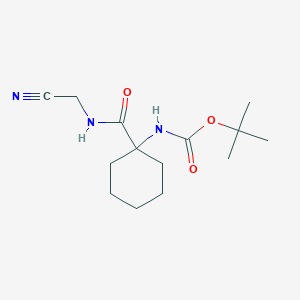



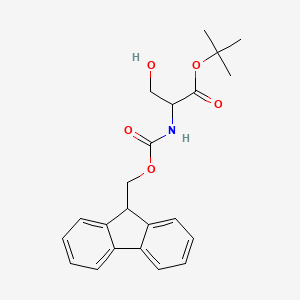
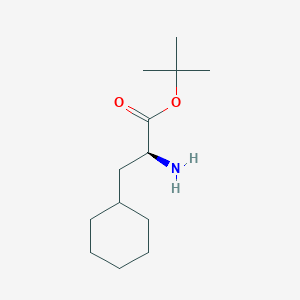
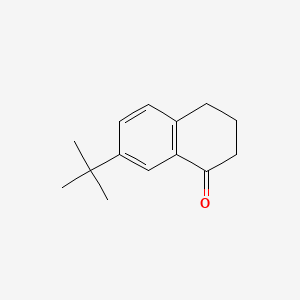

palladium(II)](/img/structure/B3117698.png)

